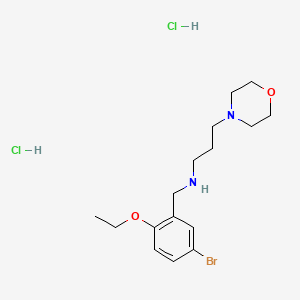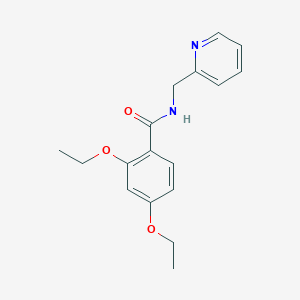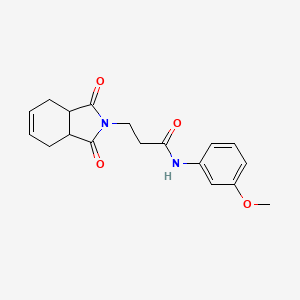
N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Ro 64-6198, is a selective inhibitor of the dopamine transporter (DAT) that has been extensively studied for its potential use in treating various neurological disorders.
作用机制
N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine signaling has been shown to improve symptoms of Parkinson's disease and ADHD, and may also be useful in treating drug addiction.
Biochemical and Physiological Effects
This compound 64-6198 has been shown to increase extracellular dopamine levels in the striatum and prefrontal cortex, leading to improved motor function and attention in animal models of Parkinson's disease and ADHD. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
One advantage of using N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of dopamine signaling compared to other drugs that affect multiple neurotransmitter systems. However, this compound 64-6198 has a relatively short half-life and may require frequent dosing in experiments.
未来方向
Future research on N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 could focus on developing more potent and selective inhibitors of the dopamine transporter, as well as investigating its potential use in treating other neurological disorders such as depression and schizophrenia. Additionally, studies could explore the long-term effects of this compound 64-6198 on dopamine signaling and behavior.
合成方法
The synthesis of N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 involves the reaction of 5-bromo-2-ethoxybenzaldehyde with 4-morpholinepropanol in the presence of sodium triacetoxyborohydride to yield the corresponding imine. The imine is then reduced with sodium borohydride to give the amine product, which is purified by recrystallization and converted to the dihydrochloride salt.
科学研究应用
N-(5-bromo-2-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride 64-6198 has been widely used in scientific research to study the role of the dopamine transporter in various neurological disorders. It has been shown to be effective in treating conditions such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
属性
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2.2ClH/c1-2-21-16-5-4-15(17)12-14(16)13-18-6-3-7-19-8-10-20-11-9-19;;/h4-5,12,18H,2-3,6-11,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHBAXLGZUUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487894.png)
![3-[2-(4-methoxyphenyl)vinyl]-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol](/img/structure/B5487900.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487908.png)
![N-ethyl-2,6-dihydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5487917.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487924.png)
![5-[4-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5487934.png)

![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
![7-methyl-2-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5487958.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)
![N'-[(2,2-dimethylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5487968.png)

![{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}acetic acid](/img/structure/B5487977.png)
